molecular formula C8H7N3O B8716216 1-(3-Cyanophenyl)urea

1-(3-Cyanophenyl)urea

Cat. No. B8716216
M. Wt: 161.16 g/mol
InChI Key: GGBHZADJBWRVDW-UHFFFAOYSA-N
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Patent
US07456195B2

Procedure details

To 3-cyanophenyl isocyanate (1.0 g, 6.90 mmol) in THF (5 mL), ammonium hydroxide (1.7 mL, 13.8 mmol) was added. The reaction was stirred for 2 h at rt. The solvent was evaporated and the crude residue was redissolved in ethyl acetate. The organic layer was washed with water and brine and dried over sodium sulfate. The solvent was evaporated and the crude residue was purified by flash column chromatography to 41A (0.37 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([N:9]=[C:10]=[O:11])[CH:6]=[CH:7][CH:8]=1)#[N:2].[OH-].[NH4+:13]>C1COCC1>[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]([NH2:13])=[O:11])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)N=C=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was redissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash column chromatography to 41A (0.37 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.